molecular formula C6H7NO2S B1596830 4-Methoxythiophene-3-carboxamide CAS No. 65369-29-1

4-Methoxythiophene-3-carboxamide

Cat. No. B1596830
Key on ui cas rn: 65369-29-1
M. Wt: 157.19 g/mol
InChI Key: NYYTVZAHSFIFFN-UHFFFAOYSA-N
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Patent
US04242518

Procedure details

1.59 parts of 3-methoxy-dihydrothiophene-4-carboxylic acid amide are reacted with 0.88 part by volume of sulfuryl chloride in 25 parts by volume of carbon tetrachloride in the course of 2 hours at 0° C. The end product is isolated from the reaction mixture by the method described in Example 1c. 1.17 parts (75% of theory) of 3-methoxythiophene-4-carboxylic acid amide are obtained.
Name
3-methoxy-dihydrothiophene-4-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][S:5][CH2:4]1.S(Cl)(Cl)(=O)=O>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:7]([C:8]([NH2:10])=[O:9])=[CH:6][S:5][CH:4]=1

Inputs

Step One
Name
3-methoxy-dihydrothiophene-4-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1CSC=C1C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The end product is isolated from the reaction mixture by the method

Outcomes

Product
Name
Type
product
Smiles
COC1=CSC=C1C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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